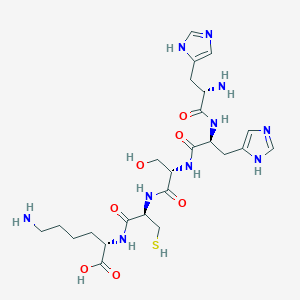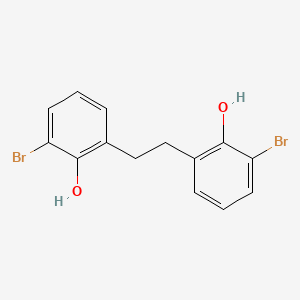
L-Histidyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina es un pentapéptido compuesto por cinco aminoácidos: L-histidina, L-serina, L-cisteína y L-lisina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los pasos generales incluyen:
Acoplamiento: El grupo carboxilo del aminoácido entrante se activa utilizando reactivos como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) y se acopla al grupo amino del péptido unido a la resina.
Desprotección: El grupo protector en el extremo amino se elimina, generalmente con ácido trifluoroacético (TFA), para permitir que se agregue el siguiente aminoácido.
Escisión: Una vez que la cadena peptídica está completa, se escinde de la resina utilizando un ácido fuerte como TFA.
Métodos de Producción Industrial
La producción industrial de péptidos como L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina a menudo emplea sintetizadores de péptidos automatizados, que optimizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando una alta pureza y rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El residuo de cisteína puede formar enlaces disulfuro en condiciones oxidantes.
Reducción: Los enlaces disulfuro pueden reducirse nuevamente a tioles libres utilizando agentes reductores como el ditiotreitol (DTT).
Sustitución: Los residuos de serina e histidina pueden participar en reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno (H2O2) o el yodo (I2) se pueden utilizar para oxidar los residuos de cisteína.
Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.
Sustitución: Los nucleófilos como la hidroxilamina pueden reaccionar con los residuos de serina en condiciones suaves.
Productos Principales
Oxidación: Formación de dímeros unidos por disulfuro o estructuras de orden superior.
Reducción: Regeneración de grupos tiol libres.
Sustitución: Péptidos modificados con grupos funcionales alterados.
Aplicaciones Científicas De Investigación
L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina tiene varias aplicaciones de investigación científica:
Bioquímica: Utilizado como un péptido modelo para estudiar el plegamiento y la estabilidad de las proteínas.
Farmacología: Investigado por sus posibles efectos terapéuticos, incluyendo propiedades antioxidantes y antiinflamatorias.
Ciencia de Materiales: Explorado por su capacidad para formar nanoestructuras autoensambladas, que pueden usarse en sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo de acción de L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina implica su interacción con varios objetivos moleculares:
Objetivos Moleculares: El péptido puede unirse a iones metálicos como el cobre, formando complejos que exhiben actividad biológica.
Vías Implicadas: Estos complejos pueden modular las vías celulares relacionadas con el estrés oxidativo y la inflamación, lo que potencialmente conduce a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
Glicil-L-histidil-L-lisina: Un tripéptido conocido por sus propiedades de cicatrización de heridas y antienvejecimiento.
L-Seril-L-histidil-L-leucina: Otro péptido con características estructurales similares pero diferentes actividades biológicas.
Singularidad
L-Histidil-L-histidil-L-seril-L-cisteinil-L-lisina es único debido a su secuencia específica y la presencia de cisteína, lo que permite la formación de enlaces disulfuro. Esta característica puede afectar significativamente sus propiedades estructurales y funcionales, lo que la diferencia de otros péptidos.
Propiedades
Número CAS |
915775-27-8 |
|---|---|
Fórmula molecular |
C24H38N10O7S |
Peso molecular |
610.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H38N10O7S/c25-4-2-1-3-16(24(40)41)31-23(39)19(10-42)34-22(38)18(9-35)33-21(37)17(6-14-8-28-12-30-14)32-20(36)15(26)5-13-7-27-11-29-13/h7-8,11-12,15-19,35,42H,1-6,9-10,25-26H2,(H,27,29)(H,28,30)(H,31,39)(H,32,36)(H,33,37)(H,34,38)(H,40,41)/t15-,16-,17-,18-,19-/m0/s1 |
Clave InChI |
OJFXNUWFENGHRN-VMXHOPILSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)



![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane](/img/structure/B12596509.png)

![4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol](/img/structure/B12596516.png)
![3,5-Dioxabicyclo[5.1.0]octane, 8,8-dichloro-4-ethyl-](/img/structure/B12596519.png)
![Acetamide,N-cycloheptyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12596526.png)
![Ethyl 5-methyl-3-phenoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B12596527.png)
